molecular formula C20H24BClN2O4 B2456302 1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096996-90-4

1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B2456302
CAS No.: 2096996-90-4
M. Wt: 402.68
InChI Key: BUTHGPLEFQCRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C20H24BClN2O4 and its molecular weight is 402.68. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BClN2O4/c1-19(2)20(3,4)28-21(27-19)13-7-6-8-15(11-13)23-18(25)24-16-12-14(22)9-10-17(16)26-5/h6-12H,1-5H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTHGPLEFQCRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a urea linkage and a boron-containing moiety which may contribute to its biological activity. The structural formula can be represented as follows:

C17H20ClBNO4\text{C}_{17}\text{H}_{20}\text{Cl}\text{B}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the tetramethyl-1,3,2-dioxaborolane group is significant for its potential role as a kinase inhibitor.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity Target IC50 Value Reference
Kinase InhibitionmTORLow nanomolar range
Cell Proliferation InhibitionCancer Cell LinesVaries by cell type
Apoptosis InductionVarious Cancer TypesSignificant at 100 nM

Case Studies

  • Inhibition of Cancer Cell Proliferation
    • A study investigated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that the compound effectively inhibits cancer cell proliferation through apoptosis induction.
  • Mechanistic Studies
    • Further mechanistic studies revealed that the compound acts by inhibiting key signaling pathways involved in cell survival and proliferation, particularly those mediated by mTOR and other kinases.
  • In Vivo Studies
    • In vivo studies demonstrated that treatment with this compound led to reduced tumor growth in murine models of cancer, supporting its potential as an anti-cancer therapeutic agent.

Pharmacological Profile

The pharmacological profile includes:

  • Selectivity : The compound exhibits selective inhibition against certain kinases while sparing others, which may reduce potential side effects.
  • Toxicity : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.

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